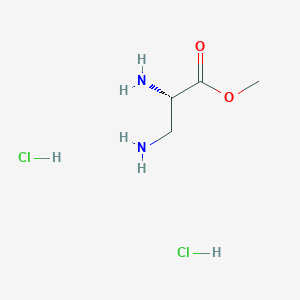

(S)-methyl 2,3-diaminopropanoate dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of (S)-methyl 2,3-diaminopropanoate dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the starting material, 2,3-diaminopropionic acid.

Methylation: The amino group at the second position is methylated using methyl iodide in the presence of a base such as sodium hydroxide.

Esterification: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 2,3-diaminopropionic acid derivatives.

Base Hydrolysis

- Conditions : Aqueous NaOH (0.1M ionic strength) at 25–50°C .

- Mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl.

- Kinetics :

Metal-Accelerated Hydrolysis

Copper(II) and mercury(II) complexes hydrolyze 10–100× faster than the free ligand :

| Metal Complex | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| Cu(E)₂²⁺ | 4.7 ± 0.3 |

| Hg(E)₂²⁺ | 12.4 ± 0.8 |

| E = (S)-methyl 2,3-diaminopropanoate dihydrochloride |

Oxidation Reactions

The primary alcohol intermediate (derived from hydrolysis) oxidizes to carboxylic acids under mild conditions :

Oxidation to 2,3-Diaminopropionic Acid

- Reagents : TCCA (trichloroisocyanuric acid)/TEMPO/NaBr in H₂O/CH₃CN .

- Yield : >95% for large-scale preparations .

- Applications : Key step in synthesizing orthogonally protected 2,3-l-diaminopropanoic acid (l-Dap) for peptide synthesis .

Acylation and Protection Reactions

Both amino groups undergo selective acylation, enabling controlled functionalization:

N-Acylation

- Reagents : Acetic anhydride or Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) .

- Conditions : DMF, triethylamine, 25°C .

- Example :

N-Sulfonylation

- Reagents : p-Toluenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride .

- Yield : 82–85% for arylsulfonyl derivatives .

Metal Coordination Chemistry

The compound forms stable complexes with transition metals, influencing its reactivity:

Copper(II) Complexes

- Structure : Bis-chelate complexes with square-planar geometry .

- Stability Constant (log K) : 8.2 ± 0.1 (Cu²⁺ + 2E → CuE₂²⁺) .

Mercury(II) Complexes

Peptide Coupling Reactions

The methyl ester facilitates solution-phase peptide synthesis:

Dipeptide Formation

- Coupling Partners : Fmoc-Ala-OH (l or d enantiomers) .

- Conditions : EDC/HOBt, DIEA in DMF .

- Outcome : Single diastereomers (no racemization detected) .

Reduction and Alkylation

The amino groups participate in reductive amination:

Reductive Amination

pH-Dependent Behavior

Protonation states modulate reactivity:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <2.5 | EH₃³⁺ (both NH₂ protonated) | Low ester hydrolysis rate |

| 2.5–9.0 | EH₂²⁺/EH⁺ | Optimal for metal coordination |

| >9.0 | E⁻ (deprotonated NH₂) | Rapid base hydrolysis |

This compound’s versatility in hydrolysis, oxidation, and peptide coupling underpins its utility in medicinal chemistry and coordination science. Controlled functionalization of its amino and ester groups enables precise structural modifications for target applications .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

(S)-methyl 2,3-diaminopropanoate dihydrochloride plays a crucial role in amino acid metabolism and serves as a precursor for neurotransmitter synthesis. Its structural similarity to the neuromodulator N-methyl-D-aspartate (NMDA) makes it valuable for studying NMDA receptor activation, which is essential for understanding neurological disorders such as Alzheimer's disease and schizophrenia .

Neuropharmacology

Research has indicated that this compound can modulate NMDA receptor activity, influencing synaptic plasticity and cognitive functions. This property has led to its investigation as a potential therapeutic agent in treating cognitive deficits associated with various neurodegenerative diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, including reductive amination and methylation of the corresponding amino acids . These synthetic routes allow for the production of high-purity samples suitable for research purposes.

Enzyme Interactions

This compound acts as a substrate for various enzymes, such as 2,3-diaminopropionate ammonia-lyase. Its incorporation into peptides can significantly affect their pKa values, enhancing their stability and efficacy in biological systems. The compound's ability to form complexes with metal ions also influences its hydrolysis kinetics, making it relevant in coordination chemistry.

Pharmaceutical Development

The compound's versatility makes it an attractive candidate in drug design. Its dual amine functionality allows for specific interactions within biological systems that are not present in non-chiral counterparts. Modifications to this compound can lead to differing biological activities, highlighting its potential as a lead compound in developing new therapeutics .

Case Studies

- Study on NMDA Receptor Modulation : A study investigated the effects of this compound on NMDA receptors and found that it enhances receptor activation under specific conditions. This finding suggests potential applications in cognitive enhancement therapies.

- Metabolic Pathway Analysis : Another research focused on the compound's role in amino acid metabolism demonstrated its utility as a precursor for synthesizing biologically active molecules. This study provided insights into its application in metabolic engineering.

Wirkmechanismus

The mechanism of action of (S)-methyl 2,3-diaminopropanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 2,3-diaminopropionate ammonia-lyase, which catalyzes its conversion to other metabolites. This interaction can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

(S)-methyl 2,3-diaminopropanoate dihydrochloride can be compared with other similar compounds such as:

2,3-Diaminopropionic acid: The parent compound from which it is derived.

1,3-Diaminopropane: A related compound with similar structural features but different chemical properties.

Ethylenediamine: Another diamine compound with distinct applications and reactivity.

Biologische Aktivität

(S)-Methyl 2,3-diaminopropanoate dihydrochloride, a compound with the chemical formula CHClNO, is of significant interest in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 171.06 g/mol

- CAS Number : 147857-43-0

- Structure : The compound features a chiral center, making it a subject for studies on stereochemistry and biological activity.

This compound is primarily studied for its role as a biochemical precursor in the synthesis of bioactive molecules. Its structure allows it to interact with various biological targets, including enzymes and receptors.

- Enzyme Interaction : It has been shown to act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Neurotransmitter Modulation : The compound may play a role in modulating neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects. It appears to enhance neuronal survival under stress conditions by modulating oxidative stress pathways .

Study on Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial effects of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The results indicated that the compound could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotection in DMD Models

In a model of Duchenne muscular dystrophy (DMD), this compound was administered to assess its effects on muscle function and enzyme activity:

- Enzymatic Activity Restoration : The treatment restored activities of key metabolic enzymes such as citrate synthase and lactate dehydrogenase to near-normal levels.

- Functional Improvement : Treated mice exhibited improved diaphragm function compared to untreated controls .

Research Applications

This compound is utilized in several research domains:

- Pharmaceutical Development : Investigated for its potential as a therapeutic agent in treating infections and neurodegenerative diseases.

- Biochemical Studies : Used as a tool compound to understand enzyme kinetics and metabolic pathways.

Eigenschaften

IUPAC Name |

methyl (2S)-2,3-diaminopropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOQZKCEDSNQNA-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147857-43-0 | |

| Record name | Methyl 2,3-diaminopropionate dihydrochloride, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147857430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Methyl 2,3-diaminopropanoate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCE8HJP1PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.